![molecular formula C17H17ClN2O3 B11702285 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11702285.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, undergoes a reaction with an appropriate alkylating agent to form 2-(4-chloro-2-methylphenoxy)propanehydrazide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxybenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced hydrazide derivatives.
Substitution Products: Compounds with substituted nucleophiles in place of the chloro group.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific structural features, such as the hydrazide linkage and the presence of both chloro and hydroxy substituents. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17ClN2O3 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-14(18)7-8-16(11)23-12(2)17(22)20-19-10-13-5-3-4-6-15(13)21/h3-10,12,21H,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
JKIVNUHKXOHSIA-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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